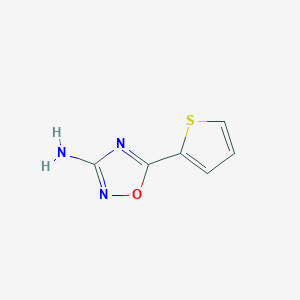

5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that features a thiophene ring fused with an oxadiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carboxylic acid hydrazide with cyanogen bromide, followed by cyclization to form the oxadiazole ring . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amines derived from the oxadiazole ring.

Substitution: Halogenated or nitrated thiophene derivatives.

Applications De Recherche Scientifique

Structural Information

The compound has the molecular formula C6H5N3OS . Its SMILES notation is C1=CSC(=C1)C2=NC(=NO2)N, and its InChI code is InChI=1S/C6H5N3OS/c7-6-8-5(10-9-6)4-2-1-3-11-4/h1-3H,(H2,7,9) .

Predicted Collision Cross Section

The predicted collision cross sections for various adducts of this compound are listed below :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 168.02262 | 129.9 |

| $$M+Na]+ | 190.00456 | 142.1 |

| $$M+NH4]+ | 185.04916 | 138.6 |

| $$M+K]+ | 205.97850 | 138.8 |

| $$M-H]- | 166.00806 | 134.1 |

| $$M+Na-2H]- | 187.99001 | 136.9 |

| $$M]+ | 167.01479 | 133.2 |

| $$M]- | 167.01589 | 133.2 |

Scientific Research Applications

-

Anticancer Agents: Derivatives of 5-(thiophen-2-yl)-1,2,4-oxadiazoles have been investigated for their anticancer activity . Introducing a 5-substituted-1,2,4-oxadiazole heterocycle into a ribose-derivative structure has been found to improve anticancer activity . These compounds have been tested against human lung (A549), SW1573, HeLa, human breast (HBL-100, T-47D), and human colon (WiDr) cancer cell lines .

- Specific compounds have demonstrated high antiproliferative potency and selectivity against certain cancer cell lines . For example, certain 1,2,4-oxadiazole derivatives have shown comparable or greater activity than reference Prodigiosin against MCF-7 and HCT-116 cell lines .

- These compounds can arrest cell proliferation at the G1 phase and trigger apoptosis by increasing caspase 3/7 activity, indicating their potential as anticancer agents .

-

CDK-2 Inhibitors: Novel 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives have been virtually designed and evaluated for their antiproliferative activity as potential cyclin-dependent kinase 2 (CDK-2) inhibitors .

- Molecular modeling suggests that these 1,3,4-oxadiazole derivatives have powerful binding interactions with the active binding site of CDK-2 protein .

- Some molecules have shown promising docking scores compared to reference ligands, and most derivatives fulfill pharmacokinetic parameters as potential orally active compounds .

- Antitumor Agents : A series of new 1,3,4-thiadiazoles were synthesized via heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives and investigated for in vitro activities against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines .

- Nematicidal Activity: Derivatives of 1,2,4-oxadiazoles have been synthesized and evaluated for their nematocidal activities . Introducing haloalkyl groups at the 5-position of tioxazafen resulted in compounds with remarkable nematocidal activities against plant-parasitic nematodes .

- Antibacterial Agents : 1,2,4-Triazoles with a 5-Thiophen-2-yl substituent have been investigated as antibacterial agents . In vitro assays indicated that a compound with 4-hydroxyphenyl moiety inhibited the growth of various bacteria strains .

Mécanisme D'action

The mechanism of action of 5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-amine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine share the thiophene ring structure.

Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole-3-carboxylic acid and 1,2,4-oxadiazole-5-thiol are structurally related.

Uniqueness

5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-amine is unique due to the combination of the thiophene and oxadiazole rings, which imparts distinct electronic and steric properties. This dual-ring system enhances its reactivity and potential for diverse applications in medicinal and material sciences .

Activité Biologique

5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that combines a thiophene ring with an oxadiazole moiety. This unique structure endows it with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields.

Structural Information

- Molecular Formula: C6H5N3OS

- SMILES: C1=CSC(=C1)C2=NC(=NO2)N

- InChI: InChI=1S/C6H5N3OS/c7-6-8-5(10-9-6)4-2-1-3-11-4/h1-3H,(H2,7,9)

This compound exhibits significant interaction with various enzymes and proteins. Research indicates that oxadiazole derivatives can influence cell function through modulation of signaling pathways, gene expression, and cellular metabolism. The compound's biological activity is likely mediated through binding interactions with biomolecules, enzyme inhibition or activation, and alterations in gene expression patterns .

Antimicrobial Activity

Several studies have reported the antimicrobial potential of oxadiazole derivatives. For instance, this compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The structure–activity relationship (SAR) indicates that modifications to the thiophene or oxadiazole rings can enhance antibacterial efficacy .

Anticancer Properties

The compound has been investigated for its anticancer properties. Research indicates that oxadiazole derivatives can induce cytotoxicity in various cancer cell lines. For example, studies have shown that certain derivatives exhibit IC50 values in the low micromolar range against human glioblastoma and melanoma cells. The presence of electron-donating groups on the phenyl ring often correlates with increased activity .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound may also possess anti-inflammatory properties. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and modulate immune responses .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cell signaling and metabolic pathways.

- Gene Expression Modulation: It can influence transcription factors that regulate gene expression related to cell survival and proliferation.

- Cell Signaling Pathway Interaction: The compound may alter key signaling pathways such as MAPK or NF-kB pathways that are critical in cancer progression and inflammation .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against bacterial strains. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study on Anticancer Activity

In another investigation focusing on cancer cell lines, this compound showed significant cytotoxic effects against A431 (human epidermoid carcinoma) cells with an IC50 value of approximately 15 µM. The study highlighted the importance of structural modifications for enhancing potency .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-am | Structure | Antimicrobial & Anticancer | 15 |

| Thiophene Derivative A | Structure | Antimicrobial | 20 |

| Oxadiazole Derivative B | Structure | Anticancer | 12 |

Propriétés

IUPAC Name |

5-thiophen-2-yl-1,2,4-oxadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c7-6-8-5(10-9-6)4-2-1-3-11-4/h1-3H,(H2,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBIEXMLZABNKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NO2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.